NH-bis(PEG4-acid)

PROTAC synthesis bioconjugation dual-functionalization

Traditional heterobifunctional linkers demand sequential protection-deprotection, inflating PROTAC synthesis steps. NH-bis(PEG4-acid) resolves this via symmetrical bis-carboxylic acid architecture, enabling single-step dual conjugation of amine-containing ligands (E3 ligase + target protein ligands) via standard EDC/HATU amide coupling. • Eliminates orthogonal protection-reduces assembly from multi-step to single-step • Dual -COOH termini support 2:1 ligand stoichiometry with ~31.6 Å PEG4 spacer separation for bivalent targeting • HCl salt form guarantees aqueous solubility, eliminating organic co-solvents that may denature biomolecules • Ideal for parallel PROTAC library synthesis and hydrogel/nanoparticle crosslinking applications

Molecular Formula C22H43NO12
Molecular Weight 513.6 g/mol
Cat. No. B8106074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(PEG4-acid)
Molecular FormulaC22H43NO12
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27)
InChIKeyQTCFBOYSLWNBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH-bis(PEG4-acid) Linker Overview


NH-bis(PEG4-acid) (CAS: 2055041-59-1, molecular weight: 513.58 g/mol, formula: C22H43NO12) is a PEG-based PROTAC linker featuring a central secondary amine core symmetrically functionalized with two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid group . Unlike heterobifunctional PEG linkers that present two distinct reactive termini, NH-bis(PEG4-acid) provides two equivalent carboxylic acid moieties, enabling symmetrical dual conjugation architectures in targeted protein degradation and bioconjugation applications . The PEG4 chains confer aqueous solubility and flexibility, while the central amine offers a potential tertiary modification site for further derivatization .

Symmetrical dual conjugation for PROTAC assembly and bioconjugation
Two equivalent COOH termini; central amine available for derivatization
PEG4 chains provide aqueous solubility and conformational flexibility

Why NH-bis(PEG4-acid) Cannot Be Substituted


The symmetrical bis-carboxylic acid architecture of NH-bis(PEG4-acid) fundamentally differentiates it from heterobifunctional PEG linkers that feature only a single carboxylic acid terminus . Replacing NH-bis(PEG4-acid) with a mono-acid alternative such as NH2-PEG4-COOH or Mal-PEG4-acid reduces the available conjugation sites from two to one, halving payload capacity and eliminating the capacity for dual-functionalization or bivalent targeting . Conversely, substituting with Boc-NH-PEG4-acid introduces an orthogonal protection-deprotection requirement that adds synthetic steps and increases processing time . Chain-length variants such as NH-bis(PEG3-acid) (MW 425.47) produce shorter inter-ligand distances, which may alter ternary complex formation efficiency in PROTAC applications . The evidence that follows quantifies these differential dimensions.

Dual COOH termini
Mono-acid linkers halve conjugation capacity and prevent symmetrical dual-functionalization.
Boc-free amine
Boc-protected analog requires acidic deprotection, adding steps and risking acid-sensitive payloads.
PEG4 spacer length
Shorter PEG3 linker may reduce inter-ligand distance, potentially altering ternary complex geometry.

NH-bis(PEG4-acid) Comparative Evidence


Dual Carboxylic Acid Conjugation Capacity

NH-bis(PEG4-acid) presents two terminal carboxylic acid groups per molecule, whereas heterobifunctional linkers such as NH2-PEG4-COOH and Mal-PEG4-acid present only one . This structural difference yields a 2:1 molar equivalence ratio for amine-reactive conjugation capacity, enabling symmetrical dual functionalization in a single synthetic step .

Conjugation Capacity
Reported
2 carboxylic acid groups (2:1 molar equivalence ratio vs mono-acid linkers)
Supports single-step dual functionalization.
PROTAC synthesis bioconjugation dual-functionalization

Boc-Free Advantage in Synthesis

Unlike N-Boc-N-bis(PEG4-acid), which requires acidic deprotection (e.g., TFA treatment) to expose the central amine before conjugation , NH-bis(PEG4-acid) contains a free secondary amine ready for immediate use. This eliminates one complete synthetic step and avoids exposure of acid-sensitive payloads to deprotection conditions .

Synthetic Step Savings
Reported
0 deprotection steps vs 1 for Boc-protected analog; eliminates TFA treatment.
Streamlines PROTAC assembly workflow.
synthetic efficiency PROTAC linker deprotection

PEG4 vs. PEG3 Linker Length Comparison

NH-bis(PEG4-acid) incorporates two tetraethylene glycol (PEG4) chains, each comprising four ethylene oxide repeat units, yielding an estimated inter-ligand spanning distance of approximately 31.6 Å in extended conformation [1]. In contrast, NH-bis(PEG3-acid) (MW 425.47, CAS 1814901-04-6) contains PEG3 chains (three ethylene oxide units) and provides an estimated spanning distance of approximately 27.1 Å [2].

Linker Length
Reported
~31.6 Å (PEG4) vs ~27.1 Å (PEG3); ~4.5 Å longer spanning distance.
Provides distinct inter-ligand distance for ternary complex geometry.
PROTAC linker length ternary complex formation degradation efficiency

Optimal Molecular Weight for Permeability

NH-bis(PEG4-acid) has a molecular weight of 513.58 g/mol, which is intermediate between NH-bis(PEG3-acid) (425.47 g/mol) and the longer-chain NH-bis(PEG5-acid) analog (approximately 601.7 g/mol) [1]. PEG4 linkers are recognized as a 'gold standard' length in PROTAC development because they balance sufficient conformational flexibility for ternary complex formation with molecular weight constraints that preserve cell permeability [2].

Molecular Weight
Class-level
513.58 g/mol, intermediate between PEG3 (425.47) and PEG5 (~601.7).
Balances reach and permeability constraints.
Permeability inference from PROTAC design literature.
PROTAC design molecular weight cell permeability

HCl Salt Form for Solubility and Stability

NH-bis(PEG4-acid) is commercially supplied as the hydrochloride (HCl) salt form, which enhances aqueous solubility and reduces degradation risk during storage compared to free base analogs of similar branched PEG-acid linkers [1]. The HCl salt form enables direct dissolution in aqueous buffers (pH 7–9) without requiring organic co-solvents, facilitating use in biomolecule conjugation workflows [2].

Salt Form Solubility
Reported
HCl salt: soluble in aqueous buffers pH 7–9; free base analog may require organic co-solvent.
Simplifies aqueous bioconjugation protocols.
aqueous solubility storage stability bioconjugation

NH-bis(PEG4-acid) Application Scenarios


Single-Step Dual Conjugation for PROTAC Libraries

NH-bis(PEG4-acid) enables simultaneous conjugation of two amine-containing ligands (e.g., an E3 ligase ligand and a target protein ligand) via standard carbodiimide-mediated amide coupling in a single reaction vessel . The dual carboxylic acid termini eliminate the need for sequential orthogonal protection-deprotection strategies, reducing PROTAC assembly from a multi-step to a single-step process . This efficiency is particularly valuable in parallel PROTAC library synthesis where linker length is systematically varied; NH-bis(PEG4-acid) provides the PEG4-length option with 2:1 conjugation stoichiometry .

Bivalent Antibody Fragment Conjugation

The symmetrical bis-carboxylic acid architecture of NH-bis(PEG4-acid) supports the conjugation of two identical targeting moieties—such as single-chain variable fragments (scFv) or peptide ligands—to create bivalent constructs with enhanced binding avidity . The PEG4 spacer arms provide approximately 31.6 Å of separation between the two conjugated ligands, sufficient to engage adjacent epitopes on multivalent targets while maintaining aqueous solubility and reducing non-specific interactions . This application directly leverages the dual conjugation capacity that differentiates NH-bis(PEG4-acid) from mono-acid heterobifunctional linkers .

Dual-Crosslinking for Hydrogels and Nanoparticles

NH-bis(PEG4-acid) serves as a dual-functional crosslinking agent for hydrogel formation and nanoparticle surface functionalization, where both carboxylic acid groups can be activated to react with amine-presenting polymer backbones or surface coatings . The PEG4 chains confer flexibility and hydrophilicity to the crosslinked network, reducing non-specific protein adsorption while enabling controlled release applications . The HCl salt form ensures aqueous solubility during fabrication, eliminating the need for organic co-solvents that might denature encapsulated biomolecules .

Application
Selection Property
Validation Focus
PROTAC library dual conjugation
Dual COOH architecture
Single-step amide coupling efficiency
Bivalent antibody/peptide conjugation
Symmetrical bis-acid with PEG4 spacing
Avidity enhancement and solubility
Hydrogel & nanoparticle crosslinking
Aqueous-soluble dual crosslinker
Gelation without organic co-solvent

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